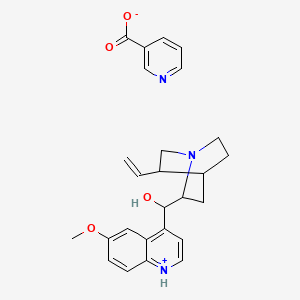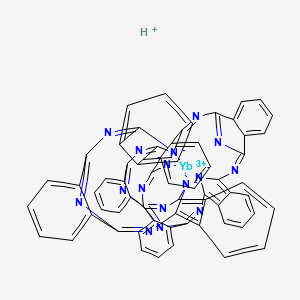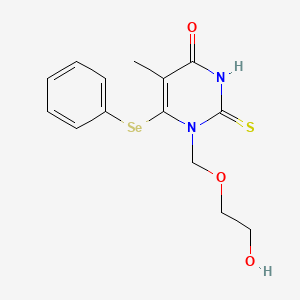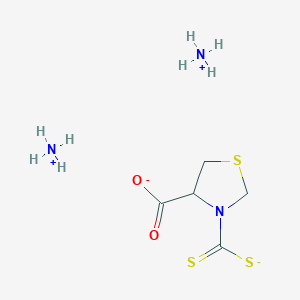
Diammonium 3-(dithiocarboxylato)thiazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium 3-(dithiocarboxylato)thiazolidine-4-carboxylate is a complex organic compound with significant potential in various scientific fields. It is characterized by its unique thiazolidine ring structure, which includes sulfur and nitrogen atoms, enhancing its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diammonium 3-(dithiocarboxylato)thiazolidine-4-carboxylate typically involves the reaction of thiazolidine-4-carboxylic acid with carbon disulfide and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Diammonium 3-(dithiocarboxylato)thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the dithiocarboxylato group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various thiazolidine derivatives .
Scientific Research Applications
Diammonium 3-(dithiocarboxylato)thiazolidine-4-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein interactions.
Medicine: Research has shown potential anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of diammonium 3-(dithiocarboxylato)thiazolidine-4-carboxylate involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, modulating their activity. The dithiocarboxylato group can form strong bonds with metal ions, influencing biochemical pathways .
Comparison with Similar Compounds
Thiazolidine-4-carboxylic acid: A precursor in the synthesis of diammonium 3-(dithiocarboxylato)thiazolidine-4-carboxylate.
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Exhibits various biological activities, including anticancer and antimicrobial effects.
Uniqueness: this compound stands out due to its dual functional groups (thiazolidine and dithiocarboxylato), which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
84332-90-1 |
|---|---|
Molecular Formula |
C5H13N3O2S3 |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
diazanium;3-sulfidocarbothioyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C5H7NO2S3.2H3N/c7-4(8)3-1-11-2-6(3)5(9)10;;/h3H,1-2H2,(H,7,8)(H,9,10);2*1H3 |
InChI Key |
MUMIZDYQEVJKCS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CS1)C(=S)[S-])C(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



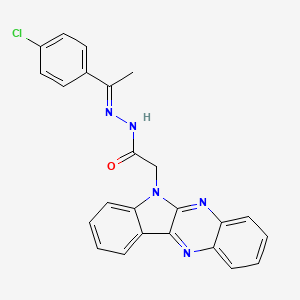
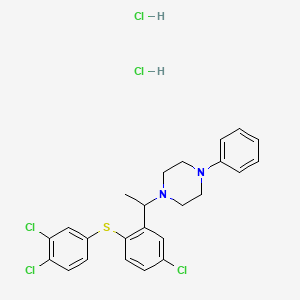
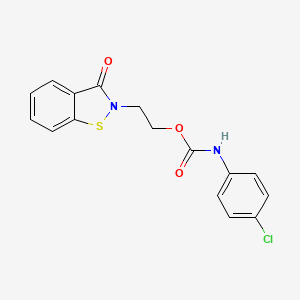

![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate](/img/structure/B12690754.png)
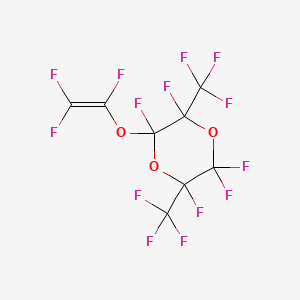
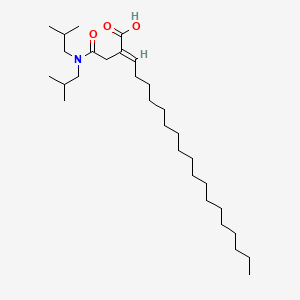
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide](/img/structure/B12690775.png)
![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)
